- An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2O, Tetrahedron Letters, 2021, 83,
Cas no 93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid)
93-85-6 structure
Product Name:2-amino-1,3-benzothiazole-6-carboxylic acid
N.o CAS:93-85-6
MF:C8H6N2O2S
MW:194.210440158844
MDL:MFCD00054180
CID:34718
PubChem ID:66740
Update Time:2025-06-07
2-amino-1,3-benzothiazole-6-carboxylic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Aminobenzo[d]thiazole-6-carboxylic acid
- 2-Amino-1,3-benzothiazole-6-carboxylic acid
- 2-Amino-benzothiazole-6-carboxylic acidhydrochloride
- 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID HYDROCHLORIDE
- 2-Amino-6-benzothiazolecarboxylic acid
- 2-AMINO-BENZOTHIAZOLE-6-CARBOXYLIC ACID
- 2-Aminobenzothiazole-6-carboxylic acid
- 6-Benzothiazolecarboxylic acid, 2-amino-
- ZEAKWWWXCZMODH-UHFFFAOYSA-N
- NSC39119
- zlchem 188
- Oprea1_320657
- Oprea1_294753
- CBDivE_005564
- KSC487A1L
- 2-Amino-6-carboxybenzothiazole
- ZLB0179
- E
- 2-Amino-6-benzothiazolecarboxylic acid (ACI)
- NSC 39119
- NSC-39119
- EU-0000300
- HMS1675M08
- STK199422
- SR-01000390791-1
- BA-0937
- DTXSID4059093
- CS-W019497
- 2-aminobenzo[d]thiazole-6-carboxylicacid
- 6-benzothiazolecarboxylic acid, 2-amino-;2-amino-1,3-benzothiazole-6-carboxylic acid;
- VU0052197-2
- BCP26735
- AG-205/01887016
- NS00039690
- DB-346648
- AKOS000112076
- EINECS 202-283-8
- AC-22974
- F3267-0001
- SR-01000390791
- 2-amino benzothiazole-6-carboxylic acid
- DB-011967
- SY017790
- SCHEMBL211024
- BBL008024
- 2-aminobenzothiazole-6-carboxylicacid
- CHEMBL394974
- MFCD00054180
- 93-85-6
- BDBM50371222
- ALBB-005234
- J-508024
- EN300-35251
- 2-amino-1,3-benzothiazole-6-carboxylic acid
-
- MDL: MFCD00054180
- Inchi: 1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
- Chave InChI: ZEAKWWWXCZMODH-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(N=C(N)S2)=CC=1)O
Propriedades Computadas
- Massa Exacta: 194.01500
- Massa monoisotópica: 194.015
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 224
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.8
- Superfície polar topológica: 104
- Carga de Superfície: 0
- Contagem de Tautomeros: 4
Propriedades Experimentais
- Densidade: 1.604
- Ponto de Fusão: 265 ºC (dec.)
- Ponto de ebulição: 466.6°C at 760 mmHg
- Ponto de Flash: 236℃
- PSA: 104.45000
- LogP: 2.15790
2-amino-1,3-benzothiazole-6-carboxylic acid Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26-37
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- TSCA:Yes
- Condição de armazenamento:Keep in dark place,Sealed in dry,2-8°C
2-amino-1,3-benzothiazole-6-carboxylic acid Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-amino-1,3-benzothiazole-6-carboxylic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027026-25g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 95% | 25g |
1851.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-25g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 25g |
1020CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-250mg |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 250mg |
48CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-5g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 5g |
231.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-1g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 1g |
71.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A834300-100g |
2-Amino-benzothiazole-6-carboxylic acidhydrochloride |
93-85-6 | 97% | 100g |
1,897.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-20g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 20g |
662.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-25g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 25g |
¥358.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-5g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 5g |
¥78.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-1g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 1g |
¥19.0 | 2023-09-08 |
2-amino-1,3-benzothiazole-6-carboxylic acid Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Dimethyl sulfoxide , Water ; 1 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 100 °C
Referência
- A study of the synthesis of benzo[d]thiazolone-6-carboxylic acid, Jiefangjun Yaoxue Xuebao, 2011, 27(3), 197-198
Método de produção 3
Condições de reacção
1.1 Reagents: Bromine Solvents: Chloroform ; 1 h, < 10 °C; 30 min, reflux
Referência
- Synthesis, characterization and analgesic activity of some novel substituted 2-amino benzothiazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(5), 1815-1821
Método de produção 4
Método de produção 5
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
Referência
- Synthesis, characterization and pharmacological studies of biologically active benzothiazole derivatives, World Journal of Pharmaceutical Research, 2014, 3, 1165-1173
Método de produção 6
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referência
- Synthesis and anti-microbial activity of some new 2-Amino substituted benzothiazole derivatives, Journal of Pharmacy Research, 2009, 2(9), 1383-1384
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 4 h, rt
Referência
- Phenylimidazole derivatives as new inhibitors of bacterial enoyl-ACP reductase FabK, Bioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4982-4986
Método de produção 8
Condições de reacção
1.1 Reagents: Ammonium hydroxide , Iron chloride (FeCl3) , Ferrous chloride Solvents: Water ; 6 h, 80 °C
Referência
- Preparation and Characterization of a Novel Magnetic Nano Catalyst for Synthesis and Antibacterial Activities of Novel Furan-2(5H)-Ones Derivatives, Polycyclic Aromatic Compounds, 2022, 42(7), 4255-4269
Método de produção 9
Condições de reacção
1.1 Solvents: Acetic acid ; 50 min, rt
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
Referência
- Development highly water-soluble fluorescent dyes with preferred binding activities to biomolecules and spectrophotometric properties, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Iodate(1-), dichloro-, sodium Solvents: Dimethyl sulfoxide , Water ; 5 min, rt; rt → 70 °C; 10 h, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- A novel system for the synthesis of 2-aminobenzothiazoles using sodium dichloroiodate, Synlett, 2012, 23(15), 2219-2222
Método de produção 11
Condições de reacção
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 24 h, rt
Referência
- Preparation of N-(2-amino and 2-hydroxy)phenyl carboxamides as inhibitors of histone deacetylase, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ; 30 min, 5 - 10 °C; 10 °C → rt; 30 min, rt; rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
Referência
- Salts of 6-carboxy-3-methylbenzothiazolone hydrazone hydrate in colorimetric determination of hydrogen peroxide, United States, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referência
- Synthesis and screening of some new 2-amino substituted-benzothiazole derivatives for antifungal activity, Drug Invention Today, 2009, 1(1), 32-34
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Referência
- Preparation of novel piperazine derivatives as dopamine D3 receptor ligands, United States, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Referência
- Preparation of piperazine derivatives as dopamine d3 receptor ligands, World Intellectual Property Organization, , ,
Método de produção 16
Método de produção 17
Condições de reacção
1.1 Reagents: Acetic acid , Bromine ; 3 h, 0 - 10 °C
Referência
- Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agents, Arabian Journal of Chemistry, 2016, 9,
Método de produção 18
Condições de reacção
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
Referência
- Chrysin-benzothiazole conjugates as antioxidant and anticancer agents, Bioorganic & Medicinal Chemistry Letters, 2015, 25(23), 5561-5565
Método de produção 19
Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 30 min, < 10 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- Synthesis, characterization and evaluation for antifungal activity of substituted (diaryl)imidazo[2,1-b]benzothiazoles, Journal of Pharmacy Research (Gurgaon, 2013, 7(1), 39-46
Método de produção 20
Condições de reacção
1.1 Reagents: Acetic acid , Bromine Solvents: Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referência
- Synthesis and preliminary in-vitro cytotoxic activity of novel substituted diaryl-imidazo [2,1,b]-benzothiazole derivatives, Letters in Drug Design & Discovery, 2011, 8(8), 717-724
2-amino-1,3-benzothiazole-6-carboxylic acid Raw materials
- Thiocyanate
- 4-Amino-3-thiocyanatobenzonitrile
- sunbrella
- Potassium thiocyanate
- Ammonium thiocyanate
- Potassium cyanate
- 2-amino-1,3-benzothiazole-6-carboxylic acid
- 3-Aminobenzoic acid
- 4-Thioureidobenzoic acid
- Methyl 2-amino-1,3-benzothiazole-6-carboxylate
2-amino-1,3-benzothiazole-6-carboxylic acid Preparation Products
2-amino-1,3-benzothiazole-6-carboxylic acid Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid
Número da Ordem:A15920
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:04
Preço ($):266.0
E- mail:sales@amadischem.com
2-amino-1,3-benzothiazole-6-carboxylic acid Literatura Relacionada
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid
Pureza:99%
Quantidade:100g
Preço ($):266.0